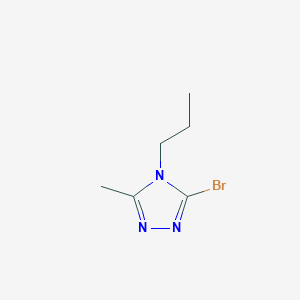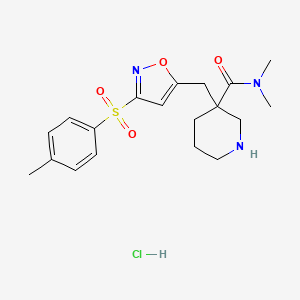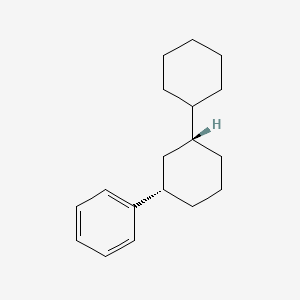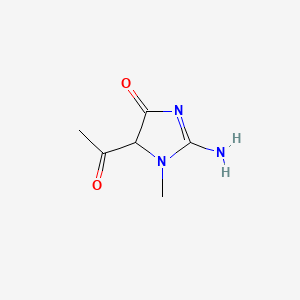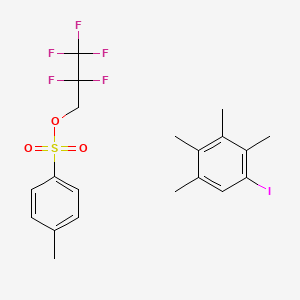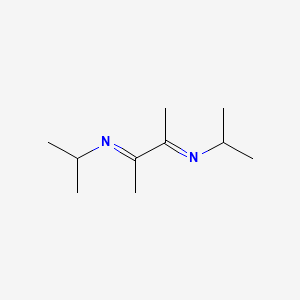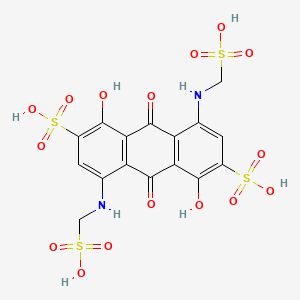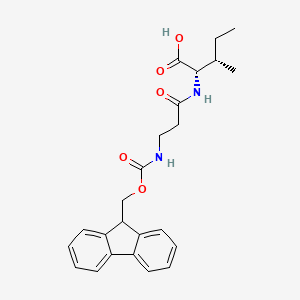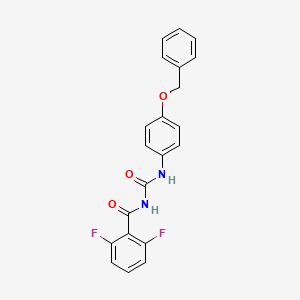
Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, along with a phenylmethoxy group and a phenylamino carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- typically involves multiple steps, starting with the preparation of the 2,6-difluorobenzamide core. This can be achieved through the reaction of 2,6-difluoroaniline with benzoyl chloride under appropriate conditions. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, while the phenylamino carbonyl group can be added via a coupling reaction with the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine positions or the phenylmethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, while the phenylmethoxy and phenylamino carbonyl groups contribute to its overall reactivity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, 2,6-difluoro-N-(((4-fluorophenyl)amino)carbonyl)-: This compound has a similar structure but with a fluorine atom instead of the phenylmethoxy group.
Benzamide, 2-methoxy-N-[[4-[[(1-methylethyl)amino]carbonyl]-: Another related compound with different substituents on the benzamide ring.
Uniqueness
Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluorine atoms and the phenylmethoxy group can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
70312-33-3 |
|---|---|
Fórmula molecular |
C21H16F2N2O3 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2,6-difluoro-N-[(4-phenylmethoxyphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C21H16F2N2O3/c22-17-7-4-8-18(23)19(17)20(26)25-21(27)24-15-9-11-16(12-10-15)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,24,25,26,27) |
Clave InChI |
IYEKVWVDGMIYIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


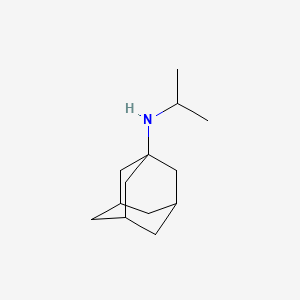
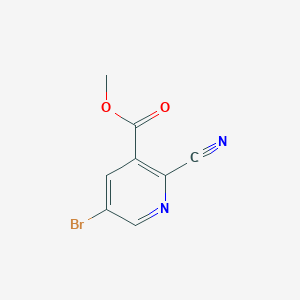
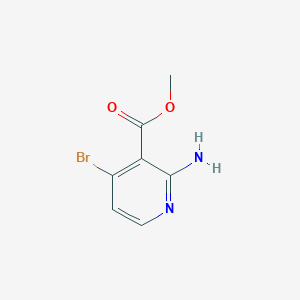
![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
